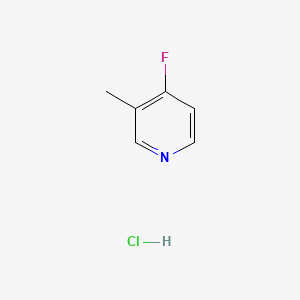

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

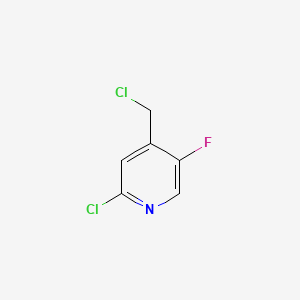

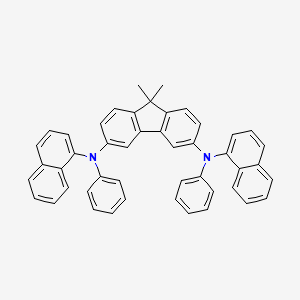

The compound “2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has an ethanamine group and a hydrochloride group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and oxadiazole rings would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the tetrahydrofuran, oxadiazole, ethanamine, and hydrochloride groups could make the compound reactive towards certain reagents .Applications De Recherche Scientifique

Antitumor Activity

The structural design and synthesis of novel 1,2,4-oxadiazole derivatives, including those related to the target compound, have been explored for their potential antitumor activity. A study conducted by Maftei et al. (2016) in Tetrahedron reported the synthesis of bioactive moieties that incorporate oxadiazole rings, aiming to improve molecule lipophilicity for enhanced cell wall barrier transport. Among the synthesized compounds, one exhibited significant potency with a mean IC50 value of 5.66 μM across a panel of 12 cell lines, demonstrating the potential of oxadiazole derivatives in cancer treatment (Maftei et al., 2016).

Antimicrobial Activity

Oxadiazole derivatives have shown considerable antimicrobial properties. Oliveira et al. (2012) synthesized a series of new 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several strains of Staphylococcus aureus. These compounds demonstrated strong activity with minimum inhibitory concentrations (MICs) ranging between 4 μg/mL to 32 μg/mL. This study highlights the potential of oxadiazole derivatives, including the compound , as promising candidates for antibacterial drug development (Oliveira et al., 2012).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives extends to the field of corrosion inhibition. Al-amiery et al. (2021) investigated the use of a furan derivative incorporating the 1,3,4-oxadiazole ring as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that the compound exhibited significant anticorrosion characteristics, with the highest inhibition efficiency of 79.49% at the highest inhibitor concentration studied. This opens up avenues for using oxadiazole derivatives in protecting metals against corrosion in acidic environments (Al-amiery et al., 2021).

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied for use in chemical synthesis .

Propriétés

IUPAC Name |

2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6;/h6H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAHVKDQGWQMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)